molecular formula C12H14ClN5OS B11093903 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No.: B11093903
M. Wt: 311.79 g/mol
InChI Key: LCNQWKGAHJLFSH-UHFFFAOYSA-N
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Description

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a chlorophenylacetamide moiety. Triazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and potassium hydroxide to form the intermediate 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol.

    Acylation Reaction: The intermediate is then acylated with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in the development of new chemical entities.

Biology

Biologically, triazole derivatives, including this compound, exhibit a range of activities such as antimicrobial, antifungal, and anticancer properties . They are often studied for their potential as therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infections.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide lies in its combined structural features, which confer distinct biological activities. The presence of both the triazole ring and the chlorophenylacetamide moiety allows for a broad spectrum of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C12H14ClN5OS

Molecular Weight

311.79 g/mol

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C12H14ClN5OS/c1-2-10-16-17-12(18(10)14)20-7-11(19)15-9-5-3-4-8(13)6-9/h3-6H,2,7,14H2,1H3,(H,15,19)

InChI Key

LCNQWKGAHJLFSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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